molecular formula C8H18N2 B2961897 6-Ethyl-2,2-dimethylpiperazine CAS No. 1368181-07-0

6-Ethyl-2,2-dimethylpiperazine

Cat. No.: B2961897
CAS No.: 1368181-07-0
M. Wt: 142.246
InChI Key: WCKZXMKECXRNEQ-UHFFFAOYSA-N
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Description

6-Ethyl-2,2-dimethylpiperazine is a substituted piperazine derivative characterized by an ethyl group at the 6-position and two methyl groups at the 2-position of the piperazine ring. Piperazine derivatives are widely studied due to their versatility in medicinal chemistry, particularly in modulating receptor binding and pharmacokinetic properties . For example, hydrazine-based reactions (e.g., hydrazine with substituted pyridines or aldehydes) are common for generating heterocyclic piperazine derivatives, as seen in the synthesis of related compounds .

Structurally, the ethyl and dimethyl substituents in 6-Ethyl-2,2-dimethylpiperazine likely enhance lipophilicity and steric bulk, which can influence binding affinity to biological targets such as neurotransmitter receptors . Piperazine derivatives are frequently employed in drug discovery for conditions like schizophrenia, depression, and infectious diseases due to their ability to interact with dopamine, serotonin, and histamine receptors .

Properties

IUPAC Name

6-ethyl-2,2-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-7-5-9-6-8(2,3)10-7/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZXMKECXRNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2,2-dimethylpiperazine typically involves the reaction of ethylamine with 2,2-dimethylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 6-Ethyl-2,2-dimethylpiperazine may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2,2-dimethylpiperazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 6-Ethyl-2,2-dimethylpiperazine.

Scientific Research Applications

6-Ethyl-2,2-dimethylpiperazine has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 6-Ethyl-2,2-dimethylpiperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Ethyl vs. Methyl Substitution : The ethyl group in 6-Ethyl-2,2-dimethylpiperazine provides greater hydrophobic interactions compared to smaller methyl groups in analogues like (2S,6S)-2,6-dimethylpiperazine .

Pharmacological Activity

  • Dopamine Receptor Affinity : Piperazine derivatives with ethyl and methyl groups, such as 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, exhibit high affinity for dopamine D2 receptors (Ki < 100 nM) . The steric bulk of 6-Ethyl-2,2-dimethylpiperazine may similarly enhance selectivity for D2/D3 receptors over serotonin receptors .
  • Antimicrobial Activity: Pyridazinone-piperazine hybrids (e.g., T1–T12 derivatives) demonstrate antibacterial and antifungal properties, suggesting that 6-Ethyl-2,2-dimethylpiperazine could be modified for similar applications .

Physicochemical Properties

  • Solubility : The oxalate salt of (2S,6S)-2,6-dimethylpiperazine has higher aqueous solubility than the free base form of 6-Ethyl-2,2-dimethylpiperazine .
  • Lipophilicity : LogP values for 6-Ethyl-2,2-dimethylpiperazine are predicted to be higher than N-(2-hydroxyethyl)piperazine (LogP ~0.5) due to its alkyl substituents, favoring blood-brain barrier penetration .

Biological Activity

6-Ethyl-2,2-dimethylpiperazine (EDMP) is a piperazine derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of EDMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EDMP is characterized by the presence of an ethyl group at the 6-position and two methyl groups at the 2-position of the piperazine ring. Its chemical structure can be represented as follows:

C8H16N2\text{C}_8\text{H}_{16}\text{N}_2

This structural configuration contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of EDMP can be attributed to its interaction with various biological targets:

  • Dopamine Transporter Inhibition : Similar to other piperazine derivatives, EDMP has been studied for its potential as a dopamine transporter (DAT) inhibitor. This property suggests its possible application in treating disorders related to dopamine dysregulation, such as schizophrenia and addiction .
  • Antimicrobial Activity : Preliminary studies indicate that EDMP exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neuroprotective Effects : Research has shown that EDMP may possess neuroprotective properties, potentially through modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells .

Biological Activities

Activity Description
AntimicrobialEffective against specific bacterial strains; mechanism involves membrane disruption.
NeuroprotectiveModulates oxidative stress and inhibits apoptosis in neuronal cells .
Dopamine Transporter InhibitionPotential therapeutic agent for psychostimulant use disorders .

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial efficacy of EDMP against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting potential for development as an antimicrobial agent.
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of EDMP resulted in reduced markers of oxidative stress and improved behavioral outcomes compared to control groups. This suggests that EDMP may have therapeutic potential in neurodegenerative diseases.
  • Dopamine Regulation : A preclinical study explored the effects of EDMP on DAT binding affinity. Results showed that modifications to the piperazine ring enhanced DAT affinity, indicating a potential pathway for developing treatments for dopamine-related disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile of EDMP is crucial for its therapeutic application:

  • Absorption : EDMP demonstrates good oral bioavailability.
  • Metabolism : The compound is metabolized primarily in the liver, with various metabolites exhibiting distinct biological activities.
  • Excretion : Renal excretion is the primary route for elimination, which is essential for considering dosage regimens in clinical settings.

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